Cas no 1862-41-5 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-)
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- Chemical and Physical Properties
Names and Identifiers
-
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-
- Anonaine
- (7aR)-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7,7a,8-tetrahydro-, (R)-
- Anonain
- (-)-annonaine
- (R)-6,7,7a,8-Tetrahydro-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
- [7aR,(-)]-6,7,7a,8-Tetrahydro-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
- BDBM50202322
- C09339
- HY-N7227
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, 6,7,7a,8-tetrahydro-, (7aR)-
- 6,7,7a,8-Tetrahydro-5H-benzo[g][1,3]dioxolo[4'',5'':4,5]benzo[1,2,3-de]quinoline
- AKOS040760272
- A904439
- (12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
- SCHEMBL15800856
- 1862-41-5
- DTXSID00171865
- (-)-Anonaine
- (R)-6,7,7a,8-Tetrahydro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinoline
- E88868
- CHEBI:76
- CS-0106667
- Q15410275
- FS-7210
- (R)-6,7,7a,8-tetrahydro-5H-benzo[g][1,3]dioxolo[4'',5'':4,5]benzo[1,2,3-de]quinoline
- 3,5-Dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
- CHEMBL401798
- ACon1_001472
- SCHEMBL15800852
- NCGC00180471-01
- 1,2-Methylenedioxynoraporphine
- FT-0775499
- (R)-Annonaine
- DA-68931
- (12R)-3,5-dioxa-11-azapentacyclo(10.7.1.02,6.08,20.014,19)icosa-1(20),2(6),7,14,16,18-hexaene
- DTXCID6094356
- (7aR)-6,7,7a,8-tetrahydro-5H-(1,3)benzodioxolo(6,5,4-de)benzo(g)quinoline
-
- Inchi: 1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2/t13-/m1/s1
- InChI Key: VZTUKBKUWSHDFM-CYBMUJFWSA-N
- SMILES: O1COC2=CC3CCN[C@@H]4CC5C=CC=CC=5C(=C12)C4=3
Computed Properties
- Exact Mass: 265.11035
- Monoisotopic Mass: 265.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.5A^2
- XLogP3: 2.8
Experimental Properties
- Color/Form: Powder
- Density: 1.294
- Boiling Point: 444.7°Cat760mmHg
- Flash Point: 177.1°C
- Refractive Index: 1.656
- PSA: 30.49
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN1393-1 mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 1mg |
¥ 1,980 | 2023-07-11 | |
| TargetMol Chemicals | TN1393-5 mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 5mg |
¥ 5,700 | 2023-07-11 | |
| TargetMol Chemicals | TN1393-10 mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 10mg |
¥ 7,730 | 2023-07-11 | |
| TargetMol Chemicals | TN1393-25 mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 25mg |
¥ 11,240 | 2023-07-11 | |
| TargetMol Chemicals | TN1393-50 mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 50mg |
¥ 13,800 | 2023-07-11 | |
| TargetMol Chemicals | TN1393-100 mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 100MG |
¥ 17,500 | 2023-07-11 | |
| TargetMol Chemicals | TN1393-1 mL * 10 mM (in DMSO) |
(-)-Anonaine |
1862-41-5 | 99.60% | 1 mL * 10 mM (in DMSO) |
¥ 5,800 | 2023-07-11 | |
| A2B Chem LLC | AD63238-1mg |
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- |
1862-41-5 | 95% | 1mg |
$516.00 | 2024-04-20 | |
| A2B Chem LLC | AD63238-5mg |
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- |
1862-41-5 | 99.60% | 5mg |
$753.00 | 2024-01-02 | |
| A2B Chem LLC | AD63238-10mg |
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- |
1862-41-5 | 99.60% | 10mg |
$940.00 | 2024-01-02 |
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- Suppliers
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- Related Literature
-
1. Phenol oxidation and biosynthesis. Part XV. The biosynthesis of roemerine, anonaine, and mecambrineD. H. R. Barton,D. S. Bhakuni,G. M. Chapman,G. W. Kirby J. Chem. Soc. C 1967 2134
-
Oscar Galarce-Bustos,Ma Teresa Fernández-Ponce,Antonio Montes,Clara Pereyra,Lourdes Casas,Casimiro Mantell,Mario Aranda Food Funct. 2020 11 4224
-
D. H. R. Barton,D. S. Bhakuni,G. M. Chapman,G. W. Kirby Chem. Commun. (London) 1966 259
-
K. W. Bentley Nat. Prod. Rep. 1989 6 405
-
Kenneth W. Bentley Nat. Prod. Rep. 2001 18 148
Additional information on 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-: A Comprehensive Overview
The compound with CAS No. 1862-41-5, commonly referred to as 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-, is a complex heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and exhibits a unique combination of structural features that make it a subject of interest for both academic research and industrial applications.
Benzodioxolo and quinoline are key structural motifs in this molecule. The benzodioxolo ring system contributes to the compound's electronic properties by introducing oxygen atoms into the aromatic framework. Meanwhile, the quinoline moiety provides a rigid planar structure that enhances stability and facilitates interactions with other molecules. The stereochemistry at the (7aR) position further influences the compound's physical and chemical properties.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have developed novel synthetic routes to construct the benzodioxolo-quinoline framework with high precision. For instance, a paper published in *Chemical Communications* in 2023 highlighted a one-pot synthesis method utilizing palladium-catalyzed cross-coupling reactions. This approach not only simplifies the synthesis process but also improves yield and purity.
The physical properties of 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline have been extensively studied using advanced spectroscopic techniques such as UV-Vis spectroscopy and X-ray crystallography. These studies reveal that the compound exhibits strong absorption in the visible region due to its extended conjugation system. Additionally, its crystalline structure has been resolved at atomic resolution using single-crystal X-ray diffraction techniques.
In terms of applications, this compound has shown potential in several areas. Its electronic properties make it a promising candidate for use in organic semiconductors and light-emitting diodes (LEDs). A study published in *Advanced Materials* demonstrated that films of this compound exhibit high charge carrier mobility when incorporated into thin-film transistor devices. Furthermore, its photochemical stability under ambient conditions makes it suitable for outdoor applications.
Another area of interest is its role as a building block for more complex molecular architectures. Chemists have used this compound as a precursor for constructing larger PAHs with tailored functionalities. For example, researchers at Stanford University recently reported its use in synthesizing a novel class of naphthalene-based polymers for use in solar cell applications.
The stereochemistry at the (7aR) position plays a critical role in determining the compound's reactivity and selectivity in various chemical reactions. Enantioselective syntheses have been developed to produce enantiomerically pure samples of this compound. These efforts are crucial for understanding its chiral properties and their implications in asymmetric catalysis.
From an environmental perspective, studies have been conducted to assess the biodegradability and toxicity of this compound. Results indicate that it undergoes slow degradation under aerobic conditions but does not exhibit significant toxicity towards aquatic organisms at concentrations typically encountered in industrial settings.
In conclusion, 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline is a versatile compound with a rich structural framework that continues to inspire innovative research across multiple disciplines. Its unique combination of electronic properties and structural features positions it as a valuable tool for advancing materials science and organic electronics.
1862-41-5 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-) Related Products
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 23599-69-1((+)-Norisoboldine)
- 475-83-2(Nuciferine)
- 25368-01-8(Litseglutine B)
- 28832-07-7(L-Dicentrine)
- 475-67-2(Isocorydine)
- 5890-18-6(Laurolitsine)
- 476-70-0(Boldine)
- 25127-29-1(Crebanine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)